1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents .
Chemical Reactions Analysis
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes and inhibit their activity, thereby exerting its biological effects.
Comparison with Similar Compounds
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused to the triazole ring and exhibit different biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have a pyrazine ring and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)7-3-2-4-12-5-10-11-8(7)12/h2-6H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLXONBZFVJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN2C1=NN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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